N-[4-(octyloxy)phenyl]acetamide

Liquid Crystal Mesophase Homologous Series

For researchers requiring enantiotropic Smectic C mesophase behavior, shorter alkoxy-chain analogs (≤ heptyloxy) fail to replicate this key property. N-[4-(Octyloxy)phenyl]acetamide (CAS 55792-63-7) is the homolog at which the SmC phase commences, making it a critical building block for ferroelectric liquid crystal mixtures and devices. - Enables SmC mesophase formation; non-mesogenic in methoxy/ethoxy and purely nematic in propyloxy-heptyloxy homologs. - High predicted melting point (~155 °C) ensures physical stability in solid-phase or solvent-free protocols. - Calculated LogP 4.93-5.03 supports membrane-targeted probes and hydrophobic self-assembled monolayers.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 55792-63-7
Cat. No. B1295114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(octyloxy)phenyl]acetamide
CAS55792-63-7
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C16H25NO2/c1-3-4-5-6-7-8-13-19-16-11-9-15(10-12-16)17-14(2)18/h9-12H,3-8,13H2,1-2H3,(H,17,18)
InChIKeyHMPTWPNTOGSDBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Octyloxy)phenyl]acetamide: Liquid Crystal Intermediate


N-[4-(Octyloxy)phenyl]acetamide is a 4-alkoxy-substituted acetanilide (C16H25NO2, MW 263.38) that serves primarily as a synthetic intermediate in the preparation of advanced materials, particularly liquid crystals [1]. The compound features a long, flexible octyloxy chain and an acetamide group capable of hydrogen bonding, properties that influence its solubility, thermal behavior, and role as a mesogenic precursor . It is commercially available from multiple specialty chemical suppliers and is typically used in research and development contexts.

1
Liquid crystal intermediate with mesogenic precursor behavior
Reported class-level property: enantiotropic SmC phase emergence from octyloxy chain length onward
2
High-lipophilicity building block for non-polar synthesis
Predicted LogP ~5 supports selection for hydrophobic environments
3
Higher-melting solid intermediate for thermal processing
Predicted melting point may simplify solid-state handling and purification

N-[4-(Octyloxy)phenyl]acetamide: Octyloxy Chain Requirement


In specific mesogenic applications, N-[4-(octyloxy)phenyl]acetamide exhibits phase behavior that is absent in its shorter-chain homologs. A class-level study of a λ-shaped homologous series shows that methoxy and ethoxy derivatives are non-mesogenic, while propyloxy to heptyloxy derivatives exhibit only an enantiotropic nematic phase. Critically, the enantiotropic Smectic C (SmC) mesophase only commences from the n-octyloxy derivative onward [1]. This qualitative difference in mesophase formation means that substituting a shorter alkoxy chain analog would fail to replicate this specific liquid crystalline behavior, directly impacting the performance of mixtures or devices requiring the SmC phase. Quantitative phase transition temperatures for the isolated compound are, however, not available, representing a significant evidence gap.

Phase risk Shorter-chain methoxy to heptyloxy analogs do not form a Smectic C phase; substitution would lose the layered order required for ferroelectric LCs.
Partition risk Methoxy (LogP 1.73) and butoxy (LogP 2.46) analogs are significantly more polar; may not partition into non-polar matrices or membranes as intended.
Thermal risk Butoxy analog melts 44 °C lower; may soften or collapse during solid-phase protocols or high-temperature reactions where the octyloxy derivative remains stable.

Differentiation Evidence vs Closest Analogs


Smectic C Phase Emergence vs Shorter Analogs

In a λ-shaped mesogenic homologous series, N-[4-(octyloxy)phenyl]acetamide is the first derivative to exhibit an enantiotropic Smectic C (SmC) mesophase, a property not shared by methoxy, ethoxy, propyloxy, butoxy, pentyloxy, hexyloxy, or heptyloxy analogs. Shorter-chain derivatives are either non-mesogenic or display only a nematic phase [1].

SmC Phase Emergence
Class-level inference
Octyloxy: SmC + Nematic
Shorter analogs: Nematic only or non-mesogenic
Phase type depends on chain length; SmC requires octyloxy derivative
Transition temperatures for isolated compound not available; class-level observation
Liquid Crystal Mesophase Homologous Series

Lipophilicity Contrast vs Methoxy and Butoxy Analogs

The long octyloxy chain imparts significantly higher lipophilicity compared to shorter alkoxy analogs. N-[4-(octyloxy)phenyl]acetamide has a predicted LogP of 4.93, compared to LogP values of 1.73 for the methoxy derivative and 2.46 for the butoxy derivative [1][2]. This large difference in partition coefficient directly impacts solubility, biological membrane permeability, and chromatographic retention in analytical method development.

Lipophilicity Contrast
Cross-study comparable
ΔLogP +3.20
+2.47 over butoxy
Higher predicted LogP supports selection for non-polar partitioning
Predicted LogP (4.93–5.03) vs methoxy (1.73) and butoxy (2.46)
Physicochemical Properties Lipophilicity ADME

Melting Point Increase vs Butoxy Analog

The predicted melting point of N-[4-(octyloxy)phenyl]acetamide is 155.3 °C, which is significantly higher than the experimentally measured melting point of its N-(4-butoxyphenyl)acetamide analog at 110-112 °C . This thermal stability differential may be relevant for applications involving elevated temperatures or for purification and formulation strategies where a higher melting point is preferred.

Melting Point Increase
Cross-study comparable
ΔTm +44 °C
Octyloxy predicted ~155 °C
Higher thermal stability may simplify solid handling vs butoxy analog
Octyloxy value predicted (MPBPWIN); butoxy experimental (110–112 °C)
Thermal Properties Melting Point Process Chemistry

Application Scenarios


Smectic C Liquid Crystal Precursor

Based on class-level evidence that the enantiotropic SmC phase commences with the octyloxy derivative [1], this compound is a logical precursor or component for research into mixtures and devices that exploit the SmC phase, such as ferroelectric liquid crystal displays. Its procurement is specifically justified when the project requires SmC phase behavior that shorter-chain homologs cannot provide.

High-LogP Building Block Synthesis

With a calculated LogP of 4.93-5.03 , N-[4-(octyloxy)phenyl]acetamide is a valuable lipophilic building block for medicinal chemistry or materials science applications requiring high partitioning into non-polar environments, such as the design of membrane-targeted probes or hydrophobic self-assembled monolayers.

Higher-Melting Solid Intermediate

The predicted high melting point (~155 °C) suggests this compound is easier to handle and formulate as a stable solid intermediate compared to its lower-melting butoxy analog (110-112 °C). This makes it preferable in solid-phase synthesis or solvent-free reaction protocols where a higher melting point ensures physical stability.

Application
Selection Property
Validation Focus
Smectic C liquid crystal precursor
SmC phase emergence at octyloxy chain length
Confirm SmC phase behavior in target mixture
High-LogP building block synthesis
Lipophilicity-driven partitioning into non-polar media
Verify LogP and solubility in target environment
Higher-melting solid intermediate
Thermal stability and solid-state handling advantage
Measure melting point and assess process compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(octyloxy)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.